

3-Acryloyl-2-oxazolidinone stability and storage conditions

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Compound of Interest

Compound Name: 3-Acryloyl-2-oxazolidinone

Cat. No.: B1245777

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An In-depth Technical Guide to the Stability and Storage of **3-Acryloyl-2-oxazolidinone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acryloyl-2-oxazolidinone is a versatile building block in organic synthesis, particularly in the construction of complex molecules and polymers.[1] Its reactivity, attributed to the presence of both an acryloyl group and an oxazolidinone ring, also makes it susceptible to various degradation pathways.[1] Understanding the stability of this compound is critical for its proper handling, storage, and application in research and drug development. This guide provides a comprehensive overview of the stability of **3-Acryloyl-2-oxazolidinone**, including its potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Chemical Stability and Potential Degradation Pathways

3-Acryloyl-2-oxazolidinone is reported to be stable under normal conditions.[2] However, its constituent functional groups, the acryloyl moiety and the oxazolidinone ring, are susceptible to degradation under specific environmental stresses. The primary degradation pathways include hydrolysis, Michael addition, and polymerization.

Hydrolysis

The N-acyl bond of the oxazolidinone is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield acrylic acid and 2-oxazolidinone. The oxazolidinone ring itself can also undergo hydrolysis, although this typically requires more forcing conditions.

Michael Addition

The electron-deficient β -carbon of the acryloyl group is a classic Michael acceptor and can react with nucleophiles.[3] In a pharmaceutical context, this could include water or other nucleophilic species present in a formulation or during a synthetic procedure.[4][5]

Polymerization

Acrylate derivatives are well-known to undergo free-radical polymerization.[6] This process can be initiated by exposure to heat, ultraviolet (UV) light, or the presence of radical initiators.[7][8] This is a significant consideration for the storage and handling of **3-Acryloyl-2-oxazolidinone**, as polymerization will lead to a loss of the monomeric active species.

Recommended Storage and Handling Conditions

To ensure the stability and integrity of **3-Acryloyl-2-oxazolidinone**, the following storage and handling conditions are recommended based on its chemical properties and information from safety data sheets.

Parameter	Recommendation	Rationale
Temperature	Store in a refrigerator (2-8 °C). [2]	To minimize the rate of potential degradation reactions and prevent thermally induced polymerization.
Light	Protect from light.	To prevent photochemically initiated polymerization.
Atmosphere	Store under an inert atmosphere (e.g., nitrogen or argon).	To prevent oxidation and reactions with atmospheric moisture.
Container	Keep container tightly closed. [2]	To prevent exposure to moisture and atmospheric oxygen.
Incompatible Materials	Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]	These materials can promote hydrolysis and other degradation reactions.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of **3-Acryloyl-2-oxazolidinone** requires forced degradation studies and the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[9][10][11]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish the specificity of the analytical method.[12][13] The goal is to achieve 5-20% degradation of the active substance.[13]

3.1.1 General Procedure

- Prepare a stock solution of **3-Acryloyl-2-oxazolidinone** at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

- Expose aliquots of the stock solution to the stress conditions outlined in the table below.
- At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
- Analyze the stressed samples by HPLC to determine the percentage of degradation and to observe the formation of any degradation products.

Stress Condition	Protocol
Acid Hydrolysis	Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis	Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
Oxidative Degradation	Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation	Store the solid compound in an oven at 70°C for 48 hours. Separately, heat a solution of the compound at 70°C for 48 hours.
Photolytic Degradation	Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

Development of a Stability-Indicating HPLC-UV Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.^{[14][15][16]}

3.2.1 Chromatographic Conditions (A Starting Point)

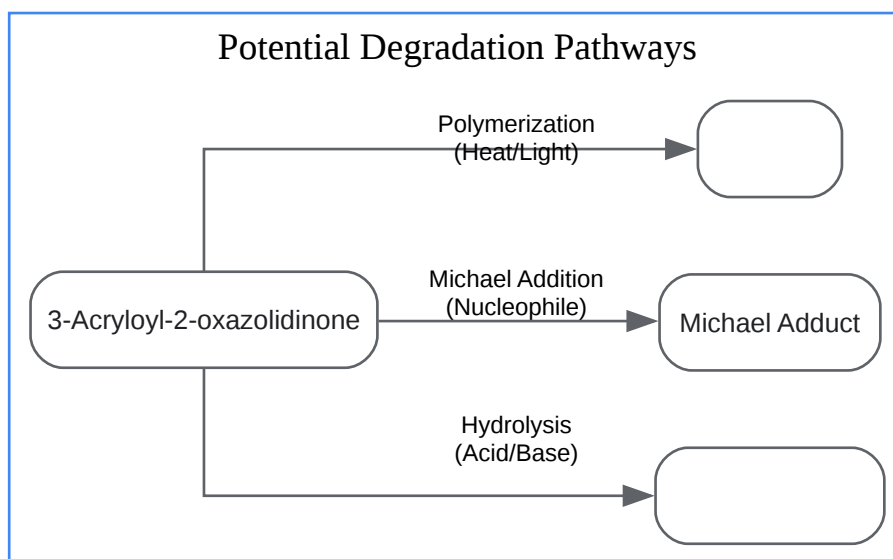
- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical starting gradient could be 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for λ_{max}). A photodiode array (PDA) detector is recommended to assess peak purity.
- Injection Volume: 10 μ L

3.2.2 Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks, as generated during the forced degradation studies.

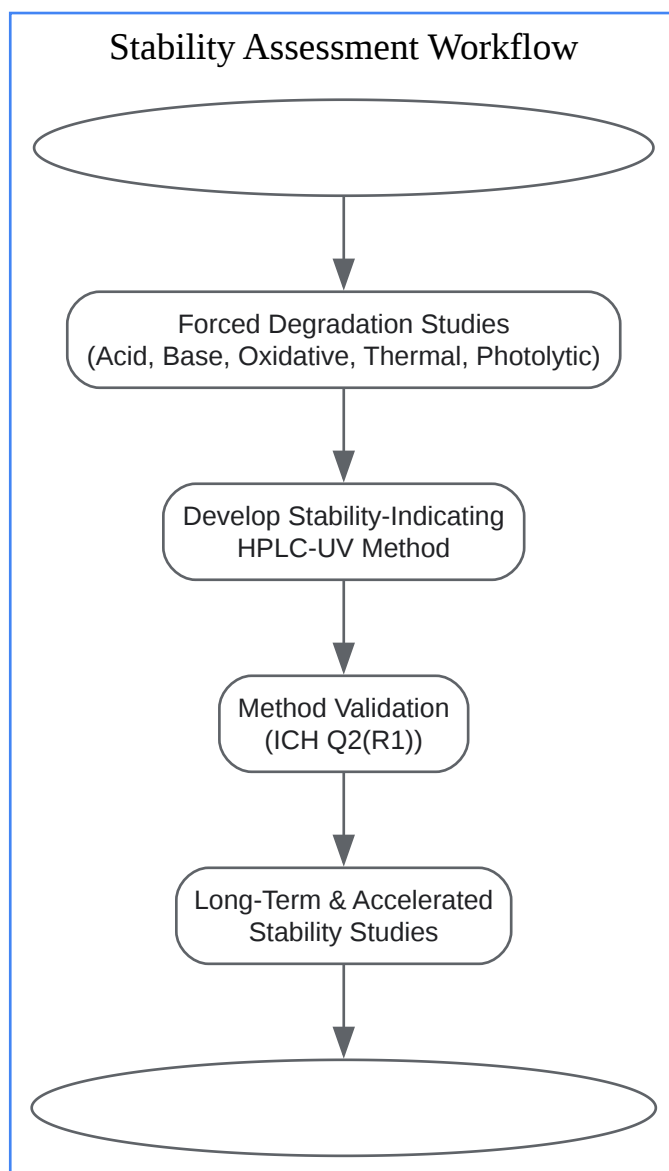
Visualizations

The following diagrams illustrate the potential degradation pathways of **3-Acryloyl-2-oxazolidinone** and a typical workflow for its stability assessment.



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Caption: Potential degradation pathways of **3-Acryloyl-2-oxazolidinone**.



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Caption: Workflow for assessing the stability of **3-Acryloyl-2-oxazolidinone**.

Conclusion

While **3-Acryloyl-2-oxazolidinone** is generally stable under recommended storage conditions, its inherent reactivity necessitates careful handling to prevent degradation. The primary stability concerns are hydrolysis, Michael addition, and polymerization. For critical applications in research and drug development, a thorough stability assessment, including forced degradation studies and the use of a validated stability-indicating HPLC method, is essential to ensure the

quality, purity, and potency of the compound. The protocols and information provided in this guide serve as a comprehensive resource for scientists and researchers working with this important chemical entity.

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